molecular formula C9H5Cl3N4O2 B287717 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone

4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone

Cat. No. B287717
M. Wt: 307.5 g/mol
InChI Key: JCNMEPJLDQUIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone, also known as DCMP, is a chemical compound with potential applications in scientific research. This compound belongs to the family of pyridazinone derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone disrupts the synthesis of nucleic acids, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone has been shown to have both biochemical and physiological effects. Biochemically, 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone inhibits DHFR, leading to the disruption of nucleic acid synthesis. Physiologically, 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone has been shown to induce apoptosis in cancer cells, inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone in lab experiments is its potential as a therapeutic agent for cancer treatment. 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research. However, one limitation of using 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several potential future directions for research on 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone. One area of interest is the development of 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone analogs with improved therapeutic properties and reduced toxicity. Another area of interest is the study of 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance its anti-proliferative effects. Additionally, further research is needed to better understand the mechanism of action of 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone involves the reaction of 4-chloro-6-methoxy-2-pyrimidinylamine with 4,5-dichloro-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain pure 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone.

Scientific Research Applications

4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone has anti-proliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. 4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone has also been shown to have potential as a therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

Product Name

4,5-dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone

Molecular Formula

C9H5Cl3N4O2

Molecular Weight

307.5 g/mol

IUPAC Name

4,5-dichloro-2-(4-chloro-6-methoxypyrimidin-2-yl)pyridazin-3-one

InChI

InChI=1S/C9H5Cl3N4O2/c1-18-6-2-5(11)14-9(15-6)16-8(17)7(12)4(10)3-13-16/h2-3H,1H3

InChI Key

JCNMEPJLDQUIIQ-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl

Canonical SMILES

COC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl

Origin of Product

United States

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